molecular formula C37H63NO12 B1260334 (1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

Cat. No. B1260334
M. Wt: 713.9 g/mol
InChI Key: SZZIJYBWFJCYOX-SJCUUROJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione is a natural product found in Saccharopolyspora with data available.

Scientific Research Applications

Stereoselective Synthesis and Asymmetric Synthesis

One of the key applications of this compound involves stereoselective synthesis and asymmetric synthesis. Research by Gerber and Vogel (2001) focuses on the stereoselective synthesis of pentols and the total asymmetric synthesis of beta-C-mannopyranosides, highlighting its use in complex sugar construction and trisaccharide precursor synthesis (Gerber & Vogel, 2001).

Application in Cancer Research

The compound has been explored in the context of cancer research. Meilert et al. (2004) investigated its derivative, assessing its cytotoxicity towards various cancer cell lines, indicating its potential relevance in oncological studies (Meilert, Pettit, & Vogel, 2004).

Nanoparticle Interaction Studies

Karadurmus et al. (2017) examined the interaction of a similar compound, epirubicin, with DNA, particularly focusing on the impact of nanoparticles. This research offers insights into drug-DNA interactions and the role of nanoparticles in pharmaceutical applications (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).

Synthesis of Novel Nucleosides

In the field of nucleoside synthesis, Hřebabecký et al. (2006) highlighted the synthesis of novel carbocyclic nucleosides derived from this compound, emphasizing its role in creating new nucleoside analogs (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Carbapentopyranoses Synthesis

Cossy et al. (1995) focused on the synthesis of C-alpha-galactosides of carbapentopyranoses, which is significant in the field of carbohydrate chemistry (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

properties

Product Name

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

Molecular Formula

C37H63NO12

Molecular Weight

713.9 g/mol

IUPAC Name

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

InChI

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21-,22+,23-,24-,25-,26-,27+,29-,31-,32?,34-,35?,36+,37+/m0/s1

InChI Key

SZZIJYBWFJCYOX-SJCUUROJSA-N

Isomeric SMILES

CC[C@H]1[C@@]2(C(=O)C(=C(O2)[C@H](CC(C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](CC(O4)C)N(C)C)O)(C)O)C)C)C

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

synonyms

L53-18 A
sporeamicin A
SRM-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Reactant of Route 2
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Reactant of Route 3
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Reactant of Route 4
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Reactant of Route 5
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Reactant of Route 6
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

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